molecular formula C6H4BrN3 B1520207 3-Bromo-1H-pyrazolo[4,3-b]pyridine CAS No. 633328-33-3

3-Bromo-1H-pyrazolo[4,3-b]pyridine

Cat. No. B1520207
CAS RN: 633328-33-3
M. Wt: 198.02 g/mol
InChI Key: SXDNKFXWUFUOBP-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrazolo[4,3-b]pyridine is a chemical compound that has been studied for its potential use in medicinal chemistry . It is a light yellow solid .


Synthesis Analysis

The synthesis of 3-Bromo-1H-pyrazolo[4,3-b]pyridine and its derivatives has been achieved through various methods. One approach involves scaffold hopping and computer-aided drug design . Another method involves the condensation of aminopyrazoles with 1,2-diketones in refluxing acetic acid .


Molecular Structure Analysis

The molecular structure of 3-Bromo-1H-pyrazolo[4,3-b]pyridine is complex and has been studied using various techniques .


Chemical Reactions Analysis

The chemical reactions involving 3-Bromo-1H-pyrazolo[4,3-b]pyridine have been studied extensively. For instance, it has been used in the synthesis of TRK inhibitors . Other reactions include the nucleophilic displacement of SMe in OKDTA by the C (5) primary amine or C (4) of the pyrazole followed by cyclization to generate the annulated pyridine ring .

properties

IUPAC Name

3-bromo-2H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-6-5-4(9-10-6)2-1-3-8-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDNKFXWUFUOBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671930
Record name 3-Bromo-2H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1H-pyrazolo[4,3-b]pyridine

CAS RN

633328-33-3
Record name 3-Bromo-2H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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